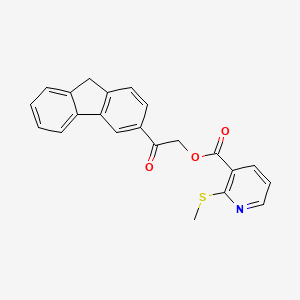
5-Mercaptopyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Mercaptopyridin-3-ol is an organosulfur compound with the molecular formula C₅H₅NOS. It is a derivative of pyridine and is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of both a hydroxyl group and a thiol group attached to the pyridine ring, which contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Mercaptopyridin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia. This reaction yields 2-mercaptopyridine, which can then be further modified to obtain this compound .
Another method involves the hydride reduction of 2,2’-dipyridyl disulfide, which produces 2-mercaptopyridine. This intermediate can be further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Mercaptopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, such as 2,2’-dipyridyl disulfide.
Reduction: The compound can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: 2,2’-Dipyridyl disulfide.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Mercaptopyridin-3-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-mercaptopyridin-3-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can undergo redox reactions, which contribute to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptopyridine: Similar in structure but with the thiol group at the 2-position instead of the 5-position.
3-Mercaptopyridine: Another isomer with the thiol group at the 3-position.
Uniqueness
5-Mercaptopyridin-3-ol is unique due to the presence of both hydroxyl and thiol groups on the pyridine ring, which enhances its reactivity and versatility compared to its isomers. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in various applications .
Eigenschaften
Molekularformel |
C5H5NOS |
|---|---|
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
5-sulfanylpyridin-3-ol |
InChI |
InChI=1S/C5H5NOS/c7-4-1-5(8)3-6-2-4/h1-3,7-8H |
InChI-Schlüssel |
KBDXIVAHBASOQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)











![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)
